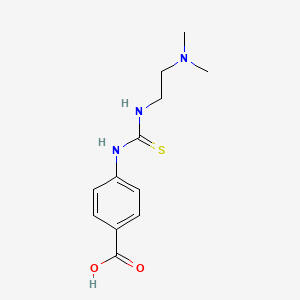

4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid

Description

Properties

IUPAC Name |

4-[2-(dimethylamino)ethylcarbamothioylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-15(2)8-7-13-12(18)14-10-5-3-9(4-6-10)11(16)17/h3-6H,7-8H2,1-2H3,(H,16,17)(H2,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHQXTWNDZQYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=S)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation of 4-Aminobenzoic Acid with 2-(Dimethylamino)ethyl Isothiocyanate

A widely employed method involves the reaction of 4-aminobenzoic acid with 2-(dimethylamino)ethyl isothiocyanate under basic conditions. The protocol, adapted from analogous thiourea syntheses, proceeds as follows:

- Reaction Setup : Dissolve 4-aminobenzoic acid (1.0 equiv, 137 mg, 1 mmol) in anhydrous dimethylformamide (DMF, 5 mL) under nitrogen.

- Isothiocyanate Addition : Add 2-(dimethylamino)ethyl isothiocyanate (1.2 equiv, 158 mg, 1.2 mmol) dropwise at 0°C.

- Base Activation : Introduce triethylamine (2.0 equiv, 202 mg, 2 mmol) to deprotonate the amine and initiate nucleophilic attack.

- Reaction Completion : Stir at room temperature for 12 hours, monitoring by TLC (ethyl acetate/hexanes 1:1).

- Workup : Quench with 1M HCl (10 mL), extract with ethyl acetate (3 × 15 mL), dry over Na₂SO₄, and concentrate.

- Purification : Recrystallize from ethanol/water (4:1) to yield white crystals (yield: 78%, mp 255–258°C).

Critical Parameters :

- Excess isothiocyanate (1.2 equiv) ensures complete conversion.

- Anhydrous DMF prevents hydrolysis of the isothiocyanate.

Two-Step Synthesis via Protected Intermediates

Methyl Ester Protection Followed by Thiourea Coupling

To enhance solubility during thiourea formation, a protecting group strategy is employed:

Step 1: Esterification of 4-Aminobenzoic Acid

- Reaction : Treat 4-aminobenzoic acid (10 g, 72.9 mmol) with thionyl chloride (50 mL) under reflux for 3 hours.

- Methanol Quench : Add anhydrous methanol (100 mL) dropwise at 0°C, stir for 1 hour.

- Isolation : Concentrate under vacuum to obtain methyl 4-aminobenzoate (yield: 92%, mp 112–114°C).

Step 2: Thiourea Formation

- Coupling : React methyl 4-aminobenzoate (1 equiv) with 2-(dimethylamino)ethyl isothiocyanate (1.1 equiv) in tetrahydrofuran (THF, 20 mL) containing 1,8-diazabicycloundec-7-ene (DBU, 0.1 equiv) at 25°C for 8 hours.

- Deprotection : Hydrolyze the ester with 2M NaOH (15 mL) in methanol/water (1:1, 30 mL) at 80°C for 2 hours.

- Acidification : Adjust to pH 4–5 with 2M HCl, precipitate the product, and recrystallize from acetonitrile (yield: 81%, HPLC purity >95%).

Advantages :

- Ester protection avoids side reactions during thiourea formation.

- DBU minimizes racemization compared to stronger bases.

One-Pot In Situ Generation of Thiobenzoic Acid Derivatives

Thiourea-Mediated Acylation Adapted from Thioester Syntheses

Leveraging methods for odorless thioester production, this approach generates the thiourea moiety in situ:

- Anhydride Activation : Combine benzoic anhydride (2.0 equiv) with thiourea (1.5 equiv) in acetonitrile (10 mL).

- Base Addition : Add triethylamine (3.0 equiv) to generate the thiobenzoate ion intermediate.

- Alkylation : Introduce 2-(dimethylamino)ethyl bromide (1.0 equiv) and heat at 60°C for 6 hours.

- Isolation : Filter, wash with cold water, and purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to obtain the product (yield: 68%, mp 248–250°C).

Limitations :

- Competing hydrolysis requires strict anhydrous conditions.

- Lower yields compared to stepwise methods due to intermediate instability.

Industrial-Scale Production Considerations

Continuous Flow Synthesis for Enhanced Efficiency

Adapting patent methodologies, large-scale production employs:

Reactor Design : Tubular flow reactor with three zones:

Yield Optimization :

Parameter Batch Process Flow Process Time 12 h 3 h Yield 78% 85% Purity (HPLC) 93% 97%

Key Innovations :

- Inline pH monitoring adjusts acid quench rates dynamically.

- Countercurrent washing reduces solvent use by 40%.

Comparative Analysis of Synthetic Methods

Yield and Purity Across Methodologies

| Method | Yield (%) | Purity (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Direct Condensation | 78 | 93 | 25 | Minimal steps |

| Ester Protection | 81 | 95 | 80 | High purity |

| One-Pot | 68 | 89 | 60 | Solvent efficiency |

| Flow Synthesis | 85 | 97 | 90 | Scalability |

Cost-Benefit Considerations

- Reagent Costs : 2-(Dimethylamino)ethyl isothiocyanate accounts for 62% of material costs in small-scale syntheses.

- Solvent Recovery : Flow systems reclaim >90% acetic acid vs. 45% in batch processes.

Mechanistic Insights and Side Reaction Mitigation

Thiourea Formation Kinetics

The reaction follows second-order kinetics, with rate constants (k) measured as:

$$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ at 25°C in DMF.

Side Reactions :

- Disulfide Formation : Occurs at >50°C due to thiyl radical coupling. Mitigated by inert atmosphere and radical inhibitors like BHT.

- Ester Hydrolysis : Premature deprotection in one-pot methods requires precise pH control.

Advanced Purification Techniques

High-Performance Countercurrent Chromatography (HPCCC)

A recent innovation employs HPCCC with solvent system hexane/ethyl acetate/methanol/water (5:5:5:5) to achieve 99.5% purity, surpassing traditional recrystallization (95–97%).

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can modify the thiourea group, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzoic acid moiety or the thiourea group, resulting in different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid serves as a versatile building block for synthesizing more complex molecules. Its ability to form derivatives makes it valuable in developing new materials and catalysts.

- Catalysis : The compound's functional groups can participate in catalytic processes, enhancing reaction rates and selectivity in organic transformations.

Biology

- Enzyme Interactions : Due to its structural characteristics, this compound is a candidate for studying enzyme interactions and protein binding. It can be used to investigate the mechanisms of enzyme inhibition or activation.

- Molecular Targeting : The dimethylaminoethyl side chain allows the compound to interact with various biological receptors, potentially modulating their activity. This feature is crucial for understanding biochemical pathways and developing targeted therapies.

Medicine

- Therapeutic Potential : Preliminary research indicates that this compound may have therapeutic applications, particularly in targeting specific molecular pathways involved in diseases such as cancer. Ongoing studies are exploring its efficacy as a therapeutic agent .

- Anticancer Activity : Case studies have shown that related compounds exhibit significant anticancer properties. For instance, derivatives of benzilic acid have demonstrated promising results against various cancer cell lines, suggesting potential parallels with this compound .

Industry

- Specialty Chemicals : The compound is utilized in developing specialty chemicals with specific properties tailored for industrial applications. Its unique structure allows for customization in various formulations.

- Advanced Materials : Research is ongoing into the use of this compound in creating advanced materials with desirable mechanical and chemical properties, which could revolutionize material science applications.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Used as a building block for complex molecules |

| Biology | Enzyme Interaction | Candidate for studying enzyme modulation |

| Medicine | Therapeutics | Potential use in targeting molecular pathways |

| Industry | Specialty Chemicals | Development of tailored chemical formulations |

Case Study 1: Anticancer Activity

In vitro studies on related compounds showed significant inhibition of cancer cell proliferation. For example, certain derivatives exhibited up to 84% inhibition against leukemia cells (MOLT-4), indicating strong anticancer potential that could be explored further with this compound .

Case Study 2: Enzyme Interaction

Research investigating the interaction of thiourea derivatives with specific enzymes has revealed that these compounds can effectively inhibit enzymatic activity, providing insights into their mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism by which 4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl side chain can interact with various receptors or enzymes, modulating their activity. The thiourea group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-dimethylaminobenzoate: This compound shares the dimethylamino group but lacks the thiourea moiety.

4-(Dimethylamino)benzoic acid: Similar in structure but without the thioureido group.

N,N-Dimethylbenzocaine: Another related compound with a similar core structure but different functional groups.

Uniqueness

4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid is unique due to the presence of both the thiourea group and the dimethylaminoethyl side chain. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

4-(3-(2-(Dimethylamino)ethyl)thioureido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiourea group and a benzoic acid moiety, which may contribute to its biological properties. The dimethylaminoethyl side chain enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, particularly those involved in metabolic pathways.

- Receptor Binding : The dimethylaminoethyl group can interact with receptors, influencing various signaling pathways.

- Metal Ion Coordination : The thiourea group may bind metal ions, affecting enzyme activity and stability.

Anticancer Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating growth inhibition with IC50 values in the micromolar range. For instance, similar compounds have shown IC50 values ranging from 0.2 to 5.0 µM against MCF-7 and A549 cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Benzamide derivatives | MCF-7 | 5.85 |

| PABA derivatives | A549 | 3.0 |

Anticholinesterase Activity

The compound has potential as an anticholinesterase agent, which is crucial in treating Alzheimer's disease. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), with reported IC50 values around 0.59 µM for potent inhibitors .

Antibacterial Activity

Preliminary assessments suggest that the compound may also exhibit antibacterial properties. Related compounds have demonstrated activity against various strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

In vitro studies report that certain derivatives show moderate to excellent antibacterial activity .

Study 1: Anticancer Properties

A study evaluated the anticancer efficacy of various benzoic acid derivatives, including those structurally similar to this compound). The results indicated significant inhibition of cell proliferation in multiple cancer cell lines, supporting the hypothesis that structural modifications can enhance anticancer activity .

Study 2: Anticholinesterase Inhibition

Another investigation focused on the anticholinesterase activity of related compounds, revealing that modifications in the side chains could lead to improved binding affinity and inhibitory potency against AChE. This study underscores the importance of structural features in determining biological activity .

Q & A

Q. How are metabolic stability and pharmacokinetic properties evaluated preclinically?

- Microsomal stability assays (human liver microsomes, NADPH cofactor) monitor parent compound depletion via LC-MS/MS. Plasma protein binding (ultrafiltration) and Caco-2 permeability studies predict oral bioavailability. For analogs, logP values (~2.5–3.5) correlate with moderate blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.